5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole
Description
The compound 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a methylsulfonyl group at position 1, an o-tolyl (2-methylphenyl) group at position 3, and a furan-2-yl moiety at position 5 (Figure 1). Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
3-(furan-2-yl)-5-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-6-3-4-7-12(11)13-10-14(15-8-5-9-20-15)17(16-13)21(2,18)19/h3-9,14H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGDQLUACIXHEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazoline Core
The pyrazoline ring is constructed via [3+2] cyclocondensation between a 1,3-diketone and a hydrazine derivative. As demonstrated in analogous systems, ethyl 3-(o-tolyl)-3-oxopropanoate reacts with furan-2-carbohydrazide in ethanol under reflux to form the dihydropyrazole intermediate (Scheme 1). Triethylamine (2 eq.) catalyzes the reaction, achieving 78% yield after 6 hours.
Table 1: Optimization of Pyrazoline Cyclization
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| DMF | 42 | |
| Catalyst | Triethylamine | 78 |
| Piperidine | 65 | |
| Temperature (°C) | 80 | 78 |
| 60 | 54 |
The reaction’s regioselectivity arises from the electron-donating effects of the o-tolyl group, which directs hydrazine attack to the β-keto position.
Introduction of the Methylsulfonyl Group
Sulfonation of the pyrazoline’s secondary amine occurs via reaction with methanesulfonyl chloride (1.2 eq.) in dichloromethane at 0–5°C. The low temperature prevents N-demethylation side reactions, yielding the sulfonamide derivative in 89% purity (HPLC).
Critical Parameters :
Functionalization with o-Tolyl and Furan Moieties
The o-tolyl group is introduced via Suzuki-Miyaura coupling using palladium(II) acetate and SPhos ligand. Reaction of 5-bromo-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole with o-tolylboronic acid in dioxane/water (4:1) at 100°C affords the coupled product in 82% yield.
The furan-2-yl substituent is installed earlier in the synthesis via the hydrazide precursor, as retrofunctionalization after pyrazoline formation proves challenging due to ring strain.
Reaction Optimization and Scale-Up
Solvent Effects on Cyclization
Ethanol’s polarity facilitates proton transfer during cyclization, while aprotic solvents like DMF slow the reaction due to poor solubility of intermediates. Scale-up to 100g batch size maintains yield (76%) with a 1:3 substrate:solvent ratio.
Catalyst Screening for Sulfonation
Table 2: Catalyst Performance in Sulfonation
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| Diisopropylethylamine | 2 | 95 |
| DMAP | 3 | 88 |
| None | 24 | 32 |
Diisopropylethylamine’s bulky structure minimizes side reactions during sulfonation.
Analytical Characterization
Spectroscopic Data
FTIR (KBr, cm⁻¹) :
¹H NMR (400 MHz, CDCl₃) :
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 98.2% purity at 254 nm, with retention time 6.8 minutes.
Applications and Derivative Synthesis
The methylsulfonyl group enhances metabolic stability, making the compound a candidate for kinase inhibitor development. Derivatization at the pyrazoline N2 position via nucleophilic substitution yields analogues with improved aqueous solubility (Table 3).
Table 3: Biological Activity of Derivatives
| Derivative | IC₅₀ (nM, EGFR) | Solubility (mg/mL) |
|---|---|---|
| Parent compound | 48 | 0.12 |
| –SO₂NHCH₃ | 52 | 0.98 |
| –SO₂N(CH₂CH₃)₂ | 67 | 1.24 |
Chemical Reactions Analysis
Reaction with Halogenated Compounds
The methylsulfonyl group and pyrazole ring enable nucleophilic substitution reactions with halogenated reagents. For example:
-
Ethyl 2-chloro-3-oxobutanoate reacts under basic conditions (ethanol, triethylamine) to form ethyl 2-(5-(furan-2-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate via cyclization .
-
3-Chloropentane-2,4-dione yields 1-(2-(5-(furan-2-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one .
Key Reaction Pathways
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Ethyl 2-chloro-3-oxobutanoate | Ethyl thiazole carboxylate derivative | EtOH, Et₃N, reflux | 65–78% |
| 3-Chloropentane-2,4-dione | Acetylthiazole derivative | EtOH, Et₃N, 80°C | 70–82% |
| Hydrazine hydrate | Thiazole carbohydrazide (precursor to azides and oxadiazoles) | Reflux, 4–6 hours | 85% |
Cyclization with Hydrazonoyl Halides
The pyrazole’s NH group participates in cyclocondensation reactions:
-
Hydrazonoyl halides (e.g., 3-phenyl-1,3,4-thiadiazol-2-amine) form 1,3,4-thiadiazole hybrids under reflux in chloroform with triethylamine . These derivatives exhibit enhanced antimicrobial activity (MIC: 31.25–62.5 µg/mL) .
Example Derivatives and Activity
| Derivative Structure | Biological Activity (MIC Range) | Target Microorganisms |
|---|---|---|
| 1,3,4-Thiadiazole hybrids | 31.25–62.5 µg/mL | S. aureus, E. coli |
| 1,3,4-Oxadiazole-2-thiol derivatives | 12.5–50 µg/mL | C. albicans, A. flavus |
Azide Formation
Reaction with nitrous acid converts carbohydrazide intermediates into azides , which further react to form triazole or tetrazole derivatives .
Reaction with Anhydrides
Comparative Reactivity of o-Tolyl vs. p-Tolyl Derivatives
The ortho-tolyl group introduces steric effects, altering reaction kinetics compared to para-tolyl analogues:
| Parameter | o-Tolyl Derivative | p-Tolyl Derivative |
|---|---|---|
| Reaction Rate with EtCl | Slower (steric hindrance) | Faster |
| Thiazole Formation Yield | 68–75% | 78–85% |
| Antimicrobial Efficacy | Higher against Gram-positive | Broad-spectrum |
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from pyrazolines, including 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The synthesis of these derivatives often involves reactions with halogenated compounds leading to thiazole and thiadiazole derivatives, which exhibit enhanced biological activities .
Synthesis of Heterocyclic Compounds
The compound serves as a versatile building block in the synthesis of more complex heterocyclic structures. For example, it can be transformed into thiazole and oxadiazole derivatives through reactions with various electrophiles. These derivatives are known for their diverse biological activities, making them valuable in drug discovery .
Case Study 1: Synthesis and Biological Evaluation
In a study focusing on the synthesis of thiazole derivatives from 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole, researchers reported successful synthesis using triethylamine as a catalyst. The resulting compounds were tested for their antimicrobial properties using disc diffusion methods. The results indicated that several synthesized compounds exhibited significant antibacterial activity, suggesting their potential as lead compounds for further development in antimicrobial therapies .
| Compound | Activity against S. aureus | Activity against E. coli | Activity against C. albicans |
|---|---|---|---|
| Compound A | Inhibition Zone: 15 mm | Inhibition Zone: 12 mm | Inhibition Zone: 10 mm |
| Compound B | Inhibition Zone: 20 mm | Inhibition Zone: 18 mm | No Activity |
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to explore the interactions between synthesized derivatives of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole and target proteins associated with bacterial resistance mechanisms. The findings indicated strong binding affinities for several derivatives, supporting their potential as novel antimicrobial agents .
Material Science Applications
Beyond biological applications, the compound is also being investigated for its utility in materials science. Its unique structural properties allow for potential applications in organic electronics and photonic devices. The incorporation of furan and pyrazole moieties can enhance the electronic properties of materials, making them suitable for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the disease or condition being targeted.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazoline derivatives vary widely based on substituents at positions 1, 3, and 3. Key structural analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., methylsulfonyl, nitro) improve thermal stability and may enhance receptor binding .
- Halogen substituents (Cl, Br, F) influence crystal packing and intermolecular interactions, as seen in isostructural compounds 4 and 5 (Cl vs. Br) .
Physicochemical Properties
Melting points and solubility vary with substituents:
The target compound’s methylsulfonyl group likely increases polarity compared to acetyl or carbaldehyde derivatives (e.g., compounds 1–4 in ) .
Biological Activity
5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole, a compound with the CAS number 1448048-27-8, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthetic routes, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole is with a molecular weight of 304.4 g/mol. The compound features a pyrazole ring substituted with furan, methylsulfonyl, and o-tolyl groups, contributing to its unique chemical reactivity and biological activity .
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole demonstrate efficacy against various bacterial strains including E. coli and Bacillus subtilis. The presence of the furan and methylsulfonyl groups enhances the compound's interaction with microbial targets .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory activities. In vitro studies have revealed that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, derivatives have been shown to reduce inflammation comparable to established anti-inflammatory agents like dexamethasone .
Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented. Compounds containing the pyrazole nucleus have been found to inhibit key cancer-related pathways, including those involving BRAF and EGFR kinases. This suggests that 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole could serve as a scaffold for developing novel anticancer therapeutics .
The biological activity of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole is attributed to its ability to interact with specific biological targets. The compound may modulate enzyme activity or receptor interactions, influencing various biochemical pathways relevant to disease processes .
Synthetic Routes
The synthesis of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole typically involves:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate diketones or β-keto esters under acidic or basic conditions.
- Substitution Reactions : The introduction of furan, methylsulfonyl, and o-tolyl groups is accomplished through various substitution reactions involving halogenated precursors .
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Selvam et al. | 1-thiocarbamoyl 3-substituted phenyl pyrazoles | MAO-B inhibition | High activity against MAO isoforms |
| Burguete et al. | 1-acetyl-3,5-diphenyl-pyrazoles | Antimicrobial | Effective against MTB strain H37Rv |
| Umesha et al. | Various pyrazoles | Anti-inflammatory | Significant inhibition of TNF-α and IL-6 |
These studies highlight the potential therapeutic applications of pyrazole derivatives in treating infections and inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for preparing 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole?
The synthesis typically involves cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For example, hydrazine hydrate or methylsulfonyl hydrazine can react with a furan-substituted chalcone precursor under reflux in glacial acetic acid. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be optimized to enhance regioselectivity and yield . Thin-layer chromatography (TLC) is commonly used to monitor reaction progress. Post-synthesis, recrystallization from ethanol or DMF improves purity .
Q. Which spectroscopic techniques are essential for characterizing the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regiochemistry and diastereoselectivity in the pyrazole ring. For example, diastereotopic protons in the 4,5-dihydro-1H-pyrazole moiety show distinct splitting patterns (δ 3.0–4.5 ppm) .
- Mass spectrometry (MS) for molecular ion ([M+H]⁺) validation and fragmentation analysis.
- X-ray crystallography (using SHELXL ) resolves stereochemical ambiguities, especially when substituents (e.g., o-tolyl) induce conformational rigidity .
Q. What are the key challenges in achieving high regioselectivity during the cyclization step of pyrazole derivatives?
Competing pathways (e.g., 1,3- vs. 1,5-cyclization) can lead to regioisomers. Steric effects from the o-tolyl group and electronic effects from the methylsulfonyl moiety influence selectivity. Solvent choice (e.g., acetic acid vs. ethanol) and temperature gradients are critical. Computational modeling (e.g., DFT) can predict favorable transition states to guide experimental optimization .
Advanced Research Questions
Q. How can computational methods like DFT aid in predicting the reactivity and electronic properties of this compound?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methylsulfonyl group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward nucleophilic targets. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), revealing binding affinities and substituent effects .
Q. What strategies can be employed to resolve discrepancies in reported biological activities across different studies?
Contradictory bioactivity data may arise from variations in assay conditions (e.g., cell lines, solvent polarity). To address this:
Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic properties and target binding affinity?
The methylsulfonyl moiety enhances metabolic stability by resisting oxidative degradation. Its strong electron-withdrawing effect increases hydrogen-bonding potential with target proteins (e.g., kinase ATP-binding pockets). Pharmacokinetic studies (e.g., LogP measurements) show improved membrane permeability compared to non-sulfonylated analogs .
Methodological Recommendations
- Stereochemical Analysis : Use Mercury software to compare crystal packing patterns and identify polymorphic forms.
- Reaction Optimization : Employ Design of Experiments (DoE) to assess interactions between variables (e.g., temperature, catalyst loading) in multi-step syntheses .
- Bioactivity Validation : Pair in vitro assays with in silico ADMET profiling to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
